molecular formula C14H13BrFN B3341269 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline CAS No. 1019565-10-6

2-Bromo-N-(2-fluorobenzyl)-4-methylaniline

Cat. No.: B3341269
CAS No.: 1019565-10-6
M. Wt: 294.16 g/mol
InChI Key: MSTMDZJASKJFAQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline typically involves the following steps:

    Fluorobenzylation: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base such as potassium carbonate.

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-fluorobenzyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

2-Bromo-N-(2-fluorobenzyl)-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorobenzyl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-fluorobenzyl)aniline
  • 2-Bromo-N-(2-chlorobenzyl)-4-methylaniline
  • 2-Bromo-N-(2-fluorobenzyl)-4-ethylaniline

Uniqueness

2-Bromo-N-(2-fluorobenzyl)-4-methylaniline is unique due to the presence of both bromine and fluorobenzyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[(2-fluorophenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN/c1-10-6-7-14(12(15)8-10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTMDZJASKJFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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